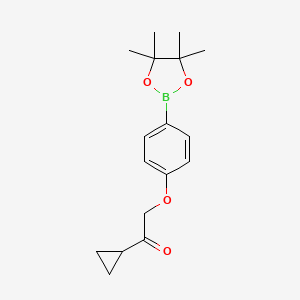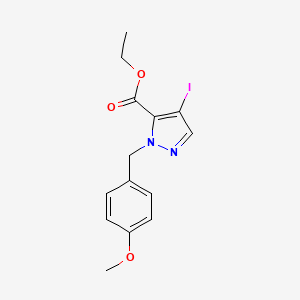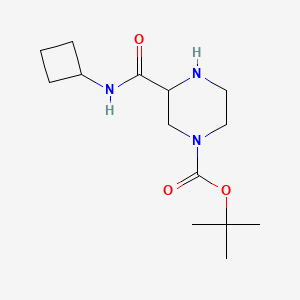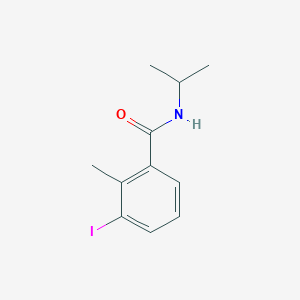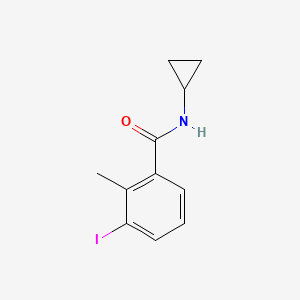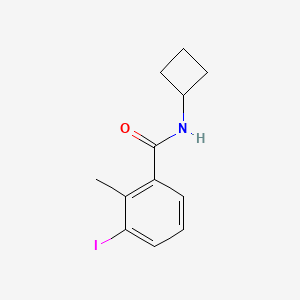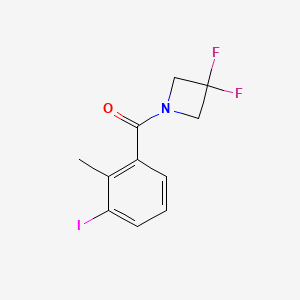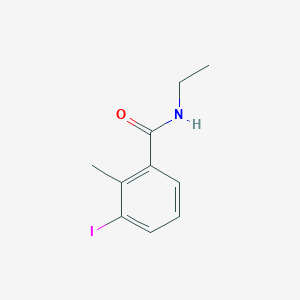
N-Ethyl-3-iodo-2-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Ethyl-3-iodo-2-methylbenzamide is an organic compound with the molecular formula C10H12INO It is characterized by the presence of an ethyl group attached to the nitrogen atom, an iodine atom at the third position, and a methyl group at the second position of the benzamide structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-3-iodo-2-methylbenzamide typically involves the iodination of a precursor compound followed by amide formation. One common method includes:
Iodination: Starting with 2-methylbenzoic acid, the compound undergoes iodination using iodine and a suitable oxidizing agent such as nitric acid or hydrogen peroxide to introduce the iodine atom at the third position.
Amide Formation: The iodinated intermediate is then reacted with ethylamine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reactant concentrations) can optimize the synthesis process.
化学反应分析
Types of Reactions: N-Ethyl-3-iodo-2-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding amine.
Oxidation Reactions: Oxidation of the methyl group can be achieved using oxidizing agents like potassium permanganate (KMnO4) to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., sodium azide, thiourea) in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran at low temperatures.
Oxidation: Potassium permanganate in aqueous or alkaline medium at room temperature.
Major Products:
Substitution: Formation of N-Ethyl-3-substituted-2-methylbenzamide derivatives.
Reduction: Formation of N-Ethyl-3-amino-2-methylbenzamide.
Oxidation: Formation of N-Ethyl-3-iodo-2-methylbenzoic acid.
科学研究应用
N-Ethyl-3-iodo-2-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N-Ethyl-3-iodo-2-methylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the iodine atom can enhance its binding affinity to certain targets, while the ethyl and methyl groups can influence its lipophilicity and cellular uptake.
相似化合物的比较
N-Ethyl-3-iodo-2-methylbenzamide can be compared with other similar compounds such as:
N-Methyl-3-iodo-2-methylbenzamide: Similar structure but with a methyl group instead of an ethyl group on the nitrogen atom.
N-Ethyl-3-chloro-2-methylbenzamide: Similar structure but with a chlorine atom instead of an iodine atom at the third position.
N-Ethyl-3-iodo-2-ethylbenzamide: Similar structure but with an ethyl group instead of a methyl group at the second position.
Uniqueness: The presence of the iodine atom in this compound makes it unique compared to its chloro and bromo analogs, as iodine imparts distinct reactivity and biological properties
属性
IUPAC Name |
N-ethyl-3-iodo-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO/c1-3-12-10(13)8-5-4-6-9(11)7(8)2/h4-6H,3H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYCRDKQAYYWPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C(=CC=C1)I)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-Iodo-1-isobutyl-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8163237.png)
![1-(Cyclopropylmethyl)-3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8163241.png)
![3-Iodo-4-nitro-1-propyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8163249.png)
![3-Iodo-1-(2-methoxyethyl)-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8163252.png)
